molecular formula C11H10ClN3OS B13054077 (6-Chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl methyl sulfoxide

(6-Chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl methyl sulfoxide

Cat. No.: B13054077
M. Wt: 267.74 g/mol
InChI Key: JMDWRRWRQVEQJY-UHFFFAOYSA-N
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Description

(6-Chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl methyl sulfoxide is a heterocyclic compound that contains both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl methyl sulfoxide typically involves the reaction of 6-chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl chloride with dimethyl sulfoxide (DMSO) under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the sulfoxide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl methyl sulfoxide can undergo various types of chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl methyl sulfoxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (6-Chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl methyl sulfoxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine: A similar compound with a fused pyridine and pyrimidine ring system.

    Pyrazolo[3,4-d]pyrimidine: Another related compound with a pyrazole ring fused to a pyrimidine ring.

    Pyrrolopyrazine: Contains a pyrrole and pyrazine ring system.

Uniqueness

(6-Chloro-2-(3-pyridinyl)-4-pyrimidinyl)methyl methyl sulfoxide is unique due to the presence of both pyridine and pyrimidine rings along with a sulfoxide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10ClN3OS

Molecular Weight

267.74 g/mol

IUPAC Name

4-chloro-6-(methylsulfinylmethyl)-2-pyridin-3-ylpyrimidine

InChI

InChI=1S/C11H10ClN3OS/c1-17(16)7-9-5-10(12)15-11(14-9)8-3-2-4-13-6-8/h2-6H,7H2,1H3

InChI Key

JMDWRRWRQVEQJY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CC1=CC(=NC(=N1)C2=CN=CC=C2)Cl

Origin of Product

United States

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